[2-(4-iodophenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(4-iodophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16INO5 and its molecular weight is 381.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.00732 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
An Improved Synthesis of Derivatives
The study by Obydennov et al. (2013) discusses an improved synthesis process involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate, leading to derivatives that could be related to the synthesis or functionalization of compounds like "[2-(4-iodophenoxy)ethyl]dimethylamine oxalate" (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Copper-Catalyzed Functionalization
Xu et al. (2010) describe a copper-catalyzed process for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant. This tandem transformation process could be analogous to reactions involving "this compound" in terms of halide functionalization and coupling reactions (Xu, Wan, Mao, & Pan, 2010).
Catalytic Applications
Catalytic Reduction to Ethylene Glycol
Ding et al. (2017) report on Cu/SiO2 catalysts' development for the selective hydrogenation of diethyl oxalate to ethylene glycol, showcasing the catalysts' improved stability and selectivity. Although the study does not directly involve "this compound," it highlights the potential for catalytic applications of related compounds in chemical synthesis (Ding, Popa, Tang, Gasem, Fan, & Zhong, 2017).
Properties
IUPAC Name |
2-(4-iodophenoxy)-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO.C2H2O4/c1-12(2)7-8-13-10-5-3-9(11)4-6-10;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUROVIZBMFBNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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